4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride
CAS No.: 2089255-81-0
Cat. No.: VC7352440
Molecular Formula: C13H24Cl2N2O
Molecular Weight: 295.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089255-81-0 |
---|---|
Molecular Formula | C13H24Cl2N2O |
Molecular Weight | 295.25 |
IUPAC Name | 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole;dihydrochloride |
Standard InChI | InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H |
Standard InChI Key | ROEFBNXJWHJBTB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of an oxazole ring (C₃H₃NO) substituted at positions 2 and 4. Position 4 bears a tert-butyl group (-C(CH₃)₃), while position 2 is functionalized with a piperidin-4-ylmethyl group (-CH₂-C₅H₁₀N). The dihydrochloride salt indicates protonation at two basic nitrogen sites: the piperidine ring’s secondary amine and possibly an additional amine generated during synthesis .
Synthesis and Manufacturing
Oxazole Ring Formation
Oxazoles are typically synthesized via cyclization strategies:
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Robinson-Gabriel Synthesis: Dehydration of β-acylaminoketones using agents like POCl₃. For example, reacting 4-tert-butyl-β-acylaminoketone with a dehydrating agent forms the oxazole core .
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Hantzsch Method: Condensation of α-haloketones with amides. A tert-butyl-substituted α-chloroketone could react with a piperidinylmethylamide precursor to yield the target structure .
Piperidine Incorporation
Piperidin-4-ylmethyl groups are introduced via nucleophilic substitution or coupling reactions. For instance:
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Alkylation of oxazole-2-bromide with piperidin-4-ylmethanol in the presence of K₂CO₃ .
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Buchwald-Hartwig amination using palladium catalysts to couple halogenated oxazoles with piperidine derivatives .
Boc Deprotection and Salt Formation
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Boc Protection: tert-Butyl piperidin-4-ylcarbamate ([73874-95-0]) is a common precursor. Reacting this with oxazole intermediates under basic conditions (e.g., TEA in DCM) installs the piperidinylmethyl group .
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Acid Deprotection: Treatment with HCl in dioxane removes the Boc group, yielding the free amine.
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Salt Formation: Addition of excess HCl in ethanol precipitates the dihydrochloride salt .
Reaction Optimization
Key parameters from analogous syntheses:
Reaction Step | Conditions | Yield | Citation |
---|---|---|---|
Oxazole cyclization | POCl₃, 100°C, 4h | 75% | |
Piperidine alkylation | K₂CO₃, ACN, 50°C, 6h | 68% | |
Boc deprotection | 4M HCl/dioxane, RT, 2h | 90% |
Physicochemical Properties
Spectral Characterization
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¹H NMR: Expected signals include:
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) due to ionic dihydrochloride form; sparingly soluble in apolar solvents.
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Stability: Stable at RT under inert atmosphere; hygroscopic, requiring desiccated storage .
Applications in Pharmaceutical Research
Antimicrobial Activity
Piperidine-oxazole hybrids exhibit broad-spectrum activity. For example:
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Analog Testing: N-substituted piperidine-oxazoles showed MIC values of 2–8 µg/mL against S. aureus and E. coli .
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Mechanism: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
Kinase Inhibition
Piperidine’s basic nitrogen chelates ATP-binding site residues:
Future Perspectives
Structural Modifications
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Fluorination: Introducing CF₃ groups at position 5 may enhance blood-brain barrier penetration for CNS targets .
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Prodrug Design: Esterification of the piperidine nitrogen to improve oral bioavailability .
Clinical Translation
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